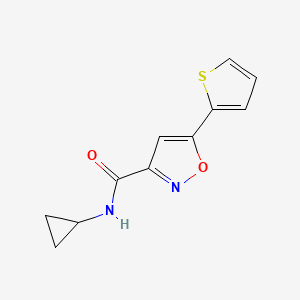

ISX-9

Description

Properties

IUPAC Name |

N-cyclopropyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-11(12-7-3-4-7)8-6-9(15-13-8)10-2-1-5-16-10/h1-2,5-7H,3-4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYENTKHGMVKGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NOC(=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880071 | |

| Record name | Isoxazole 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832115-62-5 | |

| Record name | Isoxazole 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of ISX-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISX-9 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) is a small molecule that has garnered significant interest for its ability to promote the differentiation of various progenitor cells, most notably adult neural stem cells.[1][2][3][4] Its therapeutic potential is being explored in the contexts of neurodegenerative diseases, cardiac regeneration, and diabetes.[2][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse biological activities of this compound, supported by experimental data and methodologies.

Core Mechanism: Induction of Neuronal Differentiation

This compound was initially identified as a potent inducer of adult neural stem cell differentiation.[1][4] Its primary mechanism in this context involves the activation of a calcium-dependent signaling pathway that converges on the myocyte-enhancer factor 2 (MEF2) family of transcription factors.[4][5][6]

Calcium-Activated Signaling

This compound triggers an influx of calcium (Ca2+) into neural progenitor cells.[1] This is achieved through the activation of both voltage-gated calcium channels and NMDA receptors.[1] The resulting increase in intracellular calcium concentration is a critical initiating event for the downstream signaling cascade.

MEF2-Dependent Gene Expression

The elevated intracellular calcium activates signaling pathways that lead to the activation of MEF2.[5][6] MEF2 transcription factors are crucial regulators of neuronal differentiation and survival.[6] The dependence of this compound's pro-neurogenic effects on MEF2 has been confirmed through experiments where the knockout of MEF2 isoforms abrogated the increase in hippocampal neurogenesis induced by this compound.[6] Activated MEF2, in turn, drives the expression of key neurogenic transcription factors, most notably NeuroD1.[1][7]

Modulation of Key Signaling Pathways

Beyond its core mechanism in neural stem cells, this compound has been shown to modulate several other critical signaling pathways, highlighting its pleiotropic effects across different cell types.

Wnt/β-catenin Pathway

Recent studies have identified this compound as a novel agonist of the canonical Wnt/β-catenin signaling pathway.[3][8] The proposed mechanism involves the direct interaction of this compound with Axin1, a key component of the β-catenin destruction complex.[8] this compound covalently binds to the N-terminal region of Axin1, which potentiates the interaction between LRP6 and Axin1.[8] This leads to the stabilization of β-catenin, its subsequent translocation to the nucleus, and the activation of Wnt target genes.[8] This pathway is crucial for its effects on hair regrowth and may also contribute to its roles in cardiac and endocrine progenitor differentiation.[8]

NGFR-ERK-TAU-β-Catenin Signaling Axis

In mesenchymal stem cells (MSCs), this compound has been shown to promote the secretion of Keratinocyte Growth Factor (KGF) through a distinct signaling cascade.[9] This pathway is initiated by this compound acting on the nerve growth factor receptor (NGFR).[9] This interaction leads to the phosphorylation and activation of downstream signaling proteins ERK and TAU.[9] Ultimately, this cascade results in the decreased phosphorylation of β-catenin, facilitating its nuclear entry and subsequent upregulation of KGF expression.[9]

TGF-β Signaling

In the context of cardiac differentiation, this compound has been observed to activate transforming growth factor-beta (TGF-β) induced epithelial-mesenchymal transition (EMT) signaling.[3] This pathway is fundamental for the generation of cardiac progenitor cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound.

| Parameter | Value | Cell Type/Model | Reference |

| In Vitro Concentration for Neurogenesis | 2.5 - 20 µM | Adult rat hippocampal stem cells | [4] |

| In Vivo Dosage for Neurogenesis | 20 mg/kg (i.p.) | Mice | [1][3][4] |

| Concentration for Cardiac Progenitor Generation | 25 µM | Human induced pluripotent stem cells (hiPSCs) | |

| Concentration for KGF Secretion in MSCs | 5 µM | Rat bone marrow-derived mesenchymal stem cells (BMSCs) | [9] |

Experimental Protocols

In Vivo Neurogenesis Assessment in Mice

-

Animal Model: Adult male mice.

-

This compound Administration: Intraperitoneal (i.p.) injection of this compound at a dose of 20 mg/kg body weight, typically for 7 to 12 consecutive days.[3][4][6]

-

Cell Proliferation and Differentiation Analysis: Immunohistochemistry is performed on brain sections using antibodies against markers for proliferating cells (e.g., Ki-67) and immature neurons (e.g., Doublecortin, DCX).[2][6]

-

Behavioral Analysis: The Morris water maze test is commonly used to assess spatial memory and hippocampal function.[1][4][6]

Wnt/β-catenin Pathway Activation Assay

-

Cell Line: HEK293T cells.

-

Reporter System: SuperTOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a control SuperFOPFlash plasmid.

-

Methodology: Cells are co-transfected with the reporter plasmids and a Renilla luciferase plasmid (for normalization). Cells are then treated with this compound at various concentrations. Luciferase activity is measured 24-48 hours post-treatment to quantify the activation of the Wnt/β-catenin pathway.[8]

Target Identification via Tandem Mass Tag (TMT) Proteomics

-

Cell Type: Rat bone marrow-derived mesenchymal stem cells (BMSCs).

-

Treatment: BMSCs are treated with this compound (e.g., 5 µM) for a specified duration (e.g., 24 hours).

-

Protein Extraction and Digestion: Proteins are extracted, quantified, and enzymatically digested into peptides.

-

TMT Labeling: Peptides from control and this compound-treated groups are labeled with different TMT isobaric tags.

-

LC-MS/MS Analysis: The labeled peptides are combined, fractionated by liquid chromatography, and analyzed by tandem mass spectrometry to identify and quantify protein expression changes.[9]

Visualizations of Signaling Pathways and Workflows

Caption: this compound induced neurogenesis pathway.

Caption: this compound activation of the Wnt/β-catenin pathway.

Caption: TMT-based quantitative proteomics workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. stemcell.com [stemcell.com]

- 6. Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound manipulates endocrine progenitor fate revealing conserved intestinal lineages in mouse and human organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Small Molecule ISX-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-9 (ISX-9) is a synthetic small molecule that has garnered significant interest within the scientific community for its potent ability to induce cellular differentiation, particularly in the context of neurogenesis.[1][2] It promotes the differentiation of adult neural stem/precursor cells (NSPCs) and has demonstrated therapeutic potential in preclinical models by improving hippocampal function and memory.[1][3][4] Beyond its effects on the nervous system, this compound has been shown to influence the differentiation of cardiac and islet endocrine progenitors.[5][6] This guide provides a comprehensive overview of the signaling pathways modulated by this compound, summarizes key quantitative data, and outlines experimental protocols for its study.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. Its mechanisms are multifaceted, involving calcium signaling, the Wnt/β-catenin pathway, and MEF2-dependent gene expression.

Calcium Influx and MEF2-Dependent Neurogenesis

A primary mechanism of this compound in promoting neuronal differentiation involves the activation of calcium (Ca²⁺) influx. This compound triggers Ca²⁺ entry through voltage-gated calcium channels and NMDA receptors.[1] This increase in intracellular calcium activates calcium/calmodulin-dependent protein kinase (CaMK). Activated CaMK is thought to regulate the nuclear export of histone deacetylase 5 (HDAC5), a known modulator of the Myocyte-enhancer factor 2 (MEF2) family of transcription factors.[5] By promoting HDAC5 export, MEF2 is relieved from repression and can activate the transcription of neuron-specific genes, such as NeuroD1, driving neuronal differentiation.[1][4][5] The effects of this compound on enhancing hippocampal neurogenesis and memory have been shown to be dependent on MEF2.[4]

Wnt/β-catenin Pathway Activation

This compound is also a potent activator of the canonical Wnt/β-catenin signaling pathway.[5][7] It has been identified that this compound directly targets Axin1, a key component of the β-catenin destruction complex.[6] By covalently binding to the N-terminal region of Axin1, this compound enhances the interaction between LRP6 and Axin1.[5][6] This action leads to the stabilization of β-catenin, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, upregulating the expression of Wnt target genes.[6] This pathway is crucial for its effects on hair follicle regeneration and its role in cardiac differentiation.[5][6]

NGFR-ERK-TAU-β-Catenin Signaling Axis

In mesenchymal stem cells (MSCs), this compound has been shown to promote the secretion of Keratinocyte Growth Factor (KGF) by acting on the Nerve Growth Factor Receptor (NGFR).[8] This interaction upregulates the phosphorylation of downstream proteins ERK and TAU, while downregulating the phosphorylation of β-catenin.[8] This cascade accelerates the translocation of β-catenin into the nucleus, ultimately increasing the expression of KGF. This pathway highlights a novel mechanism for this compound in regulating cellular paracrine functions, with implications for treating conditions like acute lung injury.[8]

Other Modulated Pathways

This compound also influences other signaling pathways, including:

-

TGF-β Signaling: Involved in epithelial-mesenchymal transition (EMT) during cardiac differentiation.[5][7]

-

Non-canonical Wnt Signaling: Upregulation of Wnt5a and Wnt11 has been observed at later stages of cardiac differentiation.[5]

-

GPR68 Ligand: this compound has been identified as a ligand for GPR68, a proton-sensing G protein-coupled receptor, which co-regulates neuronal target genes in hippocampal neural progenitors.[9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the experimental use and effects of this compound.

Table 1: In Vitro Experimental Parameters

| Parameter | Cell Type | Concentration Range | Effect | Citation |

|---|---|---|---|---|

| Proliferation/Survival | Neural Stem/Progenitor Cells (NSPCs) | 6.25 - 50 µM | Increased cell number and differentiation | [7] |

| Cell Damage | Oligodendrocyte Precursor Cells (OPCs) | 6.25 - 50 µM | Induced cell damage | [7] |

| Tube Formation | Outgrowth Endothelial Progenitor Cells (EPCs) | Not Specified | Decreased tube formation | [7] |

| KGF Secretion | Mesenchymal Stem Cells (MSCs) | Not Specified | Promoted KGF secretion |[8] |

Table 2: In Vivo Experimental Parameters

| Parameter | Animal Model | Dosage | Administration Route | Effect | Citation |

|---|---|---|---|---|---|

| Neurogenesis | Mice | 20 mg/kg | Intraperitoneal (i.p.) | Increased neuroblast proliferation and differentiation | [4][7] |

| Spatial Memory | Mice | 20 mg/kg | Intraperitoneal (i.p.) | Improved spatial memory in Morris water maze | [1][4] |

| Hair Regrowth | C57BL/6J Mice | Not Specified | Topical Application | Promoted hair follicle transition from telogen to anagen | [5][6] |

| Stress Model | Rats | 20 mg/kg (7 days) | Intraperitoneal (i.p.) | Restored normal neurogenesis levels after stress |[3] |

Table 3: Solubility and Formulation

| Solvent | Solubility | Notes | Citation |

|---|---|---|---|

| DMSO | ~47 mg/mL (200.62 mM) | Fresh DMSO recommended as moisture absorption reduces solubility | [7] |

| Ethanol | 11 mg/mL (46.95 mM) | Sonication is recommended | [10] |

| In vivo Formulation | 200 mg/ml DMSO stock diluted in PEG 300 and ddH₂O | Example: 50 µL stock + 550 µL PEG 300 + 400 µL ddH₂O |[7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments involving this compound.

Neural Stem Cell (NSC) Differentiation Assay

This protocol outlines the steps to assess the pro-neurogenic effects of this compound on cultured neural stem cells.

Methodology:

-

Cell Plating: Plate adult neural stem/progenitor cells onto poly-D-lysine/laminin-coated plates or coverslips in appropriate growth medium.

-

Treatment: Once cells are adherent, replace the medium with differentiation medium containing various concentrations of this compound (e.g., 0, 6.25, 12.5, 25 µM) and a vehicle control (DMSO).

-

Incubation: Culture the cells for a period of 2 to 7 days to allow for differentiation.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Incubate with primary antibodies against neuronal markers (e.g., β-III-tubulin, NeuN) and proliferation markers (e.g., Ki-67) overnight at 4°C.

-

Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of differentiated neurons (e.g., β-III-tubulin positive cells) relative to the total number of cells (DAPI positive nuclei).

Wnt/β-catenin Reporter Assay (SuperTOPFlash)

This assay is used to quantify the activation of the canonical Wnt pathway by this compound.[6]

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a SuperTOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations. Include a positive control (e.g., Wnt3a conditioned media or CHIR99021) and a vehicle control.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control cells. A SuperFOPFlash plasmid with mutated TCF/LEF sites can be used as a negative control to ensure specificity.[6]

Conclusion

This compound is a versatile small molecule with significant potential in regenerative medicine and neuroscience. Its ability to promote neuronal differentiation through the MEF2 pathway and modulate the Wnt/β-catenin signaling cascade makes it a valuable tool for studying and potentially treating a range of conditions, from neurodegenerative diseases to tissue injury.[3][5] The detailed pathways, quantitative data, and experimental frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound | GPR68 ligand | Probechem Biochemicals [probechem.com]

- 10. This compound | Calcium Channel | Wnt/beta-catenin | TargetMol [targetmol.com]

An In-depth Technical Guide to ISX-9 and MEF2-Dependent Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoxazole-9 (ISX-9) is a small molecule that has emerged as a potent inducer of differentiation in various progenitor cell types, most notably neural and cardiac stem cells. Its mechanism of action is intrinsically linked to the activation of Myocyte Enhancer Factor 2 (MEF2), a family of transcription factors pivotal in the genetic programs governing cellular differentiation and development. This technical guide provides a comprehensive overview of the core principles of this compound-mediated MEF2-dependent gene expression, including its mechanism of action, quantitative effects, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers with the knowledge necessary to effectively utilize this compound as a tool for both basic and translational research in regenerative medicine and drug discovery.

Introduction to this compound

This compound (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) is a chemical compound identified through high-throughput screening for its ability to promote neuronal differentiation. Subsequent research has elucidated its broader therapeutic potential, including applications in cardiogenesis and the enhancement of cognitive function. The pro-differentiative effects of this compound are primarily mediated through the potentiation of MEF2-dependent transcriptional programs.

The Role of MEF2 in Gene Expression

The Myocyte Enhancer Factor 2 (MEF2) family of transcription factors, comprising MEF2A, MEF2B, MEF2C, and MEF2D, are critical regulators of gene expression in a multitude of cell lineages. In the context of neurogenesis and myogenesis, MEF2 proteins are essential for the activation of genes that drive cellular differentiation and maturation. The activity of MEF2 is tightly regulated by various signaling pathways, often involving calcium-dependent mechanisms and post-translational modifications that influence its interaction with co-activators and co-repressors.

Mechanism of Action: this compound and MEF2 Activation

This compound's primary mechanism of action involves the modulation of intracellular calcium signaling, which subsequently leads to the activation of MEF2. The signaling cascade is initiated by this compound promoting calcium ion (Ca2+) influx through L-type calcium channels and NMDA receptors. This elevation in intracellular calcium activates calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII then phosphorylates and inactivates histone deacetylases (HDACs), which are known to repress MEF2 activity. The inhibition of these co-repressors allows for the de-repression of MEF2, enabling it to bind to its target DNA sequences and activate the transcription of downstream genes, such as the neurogenic differentiation 1 (NeuroD1) gene.

Signaling Pathway Diagram

Caption: this compound activates MEF2 by promoting calcium influx and inhibiting HDACs.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various cellular processes as reported in the literature.

Table 1: In Vitro Dose-Response of this compound on Neural Stem/Progenitor Cells (NSPCs)

| Parameter | Cell Type | This compound Concentration (µM) | Observed Effect | Reference |

| Proliferation | Rat NSPCs | 6.25 - 50 | Slight increase in cell number | |

| Neuronal Differentiation | Rat NSPCs | 2.5 - 20 | Dose-dependent increase in neuronal markers (e.g., Neurofilament, NeuN) | |

| Gliogenesis | Rat Hippocampal Stem Cells | 2.5 - 20 | Blocked gliogenesis |

Table 2: In Vivo Efficacy of this compound

| Animal Model | This compound Dosage | Treatment Duration | Outcome | Reference |

| Mice | 20 mg/kg (i.p.) | 12 days | Enhanced hippocampal neurogenesis and improved spatial memory | |

| Rats | 20 mg/kg (i.p.) | 7 days | Increased proliferation of neural progenitors |

Table 3: Effects of this compound on Gene and Protein Expression

| Gene/Protein | Cell Type | This compound Treatment | Fold Change/Effect | Reference |

| NeuroD1 | Rat HCN cells | 50 µM, 3 hrs | Increased mRNA expression | |

| Neurofilament, NeuN | Rat NSPCs | 6.25 - 50 µM, 5 days | Increased protein levels | |

| Wnt3a, Wnt5a, Wnt11 | hiPSCs | Not specified | Upregulation of mRNA | |

| Nkx2.5, GATA4, ISL-1, Mef2c | hiPSCs | Not specified | Increased expression |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on MEF2-dependent gene expression.

In Vitro Neuronal Differentiation of Neural Stem/Progenitor Cells (NSPCs)

Objective: To induce and assess the neuronal differentiation of NSPCs using this compound.

Materials:

-

NSPCs (e.g., from rat hippocampus or subventricular zone)

-

NSPC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and FGF)

-

NSPC differentiation medium (proliferation medium without growth factors)

-

This compound (stock solution in DMSO)

-

Primary antibodies: anti-NeuN, anti-Neurofilament, anti-GFAP (for astrocytes)

-

Secondary antibodies (fluorescently-conjugated)

-

DAPI (for nuclear staining)

-

96-well plates or chamber slides

-

Western blot reagents and equipment

Protocol:

-

Cell Seeding: Plate NSPCs onto coated (e.g., poly-L-ornithine and laminin) 96-well plates or chamber slides at a suitable density in proliferation medium.

-

This compound Treatment: After 24 hours, replace the proliferation medium with differentiation medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM). A vehicle control (DMSO) should be included.

-

Incubation: Incubate the cells for 5-7 days, replacing the medium with fresh this compound-containing differentiation medium every 2-3 days.

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

-

Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with fluorescently-conjugated secondary antibodies.

-

Counterstain nuclei with DAPI.

-

Image using a fluorescence microscope.

-

-

Western Blotting:

-

Lyse cells from parallel cultures to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against neuronal markers and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro differentiation of NSPCs with this compound.

MEF2 Reporter Gene Assay

Objective: To quantify the activation of MEF2 transcriptional activity by this compound.

Materials:

-

A suitable cell line (e.g., HEK293T or a neural progenitor cell line)

-

MEF2 luciferase reporter plasmid (containing MEF2 binding sites upstream of a luciferase gene)

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound (stock solution in DMSO)

-

Dual-luciferase assay kit

-

Luminometer

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the MEF2 reporter plasmid and the control plasmid using a suitable transfection reagent.

-

This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.

-

Incubation: Incubate for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

In Vivo Administration and Behavioral Testing

Objective: To assess the in vivo effects of this compound on neurogenesis and cognitive function in a mouse model.

Materials:

-

Adult mice

-

This compound

-

Vehicle (e.g., DMSO, PEG300, Tween-80 in saline)

-

BrdU (for labeling dividing cells)

-

Morris Water Maze apparatus

-

Tissue processing and immunohistochemistry reagents

Protocol:

-

This compound Administration: Administer this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 12 days).

-

BrdU Labeling: Co-administer BrdU (e.g., 50 mg/kg, i.p.) during a portion of the treatment period to label newly born cells.

-

Morris Water Maze:

-

Acquisition Phase: Train the mice to find a hidden platform in a circular pool of opaque water over several days. Record the latency to find the platform.

-

Probe Trial: Remove the platform and assess the time spent in the target quadrant to evaluate spatial memory.

-

-

Tissue Collection and Analysis:

-

Perfuse the animals and collect the brains.

-

Process the brain tissue for immunohistochemistry.

-

Stain for BrdU and neuronal markers (e.g., NeuN, DCX) to quantify neurogenesis in the dentate gyrus of the hippocampus.

-

Related Signaling Pathways

While the primary mechanism of this compound involves the Ca2+-CaMKII-HDAC-MEF2 axis, evidence suggests its influence extends to other significant signaling pathways.

-

Wnt/β-catenin Signaling: this compound has been shown to activate the Wnt/β-catenin pathway, which is crucial for both neurogenesis and cardiogenesis. This activation may occur through the stabilization of β-catenin.

-

Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β pathway is also implicated in this compound-mediated cardiac differentiation, particularly in the context of epithelial-mesenchymal transition.

Conclusion

This compound is a valuable chemical tool for dissecting the molecular mechanisms of cellular differentiation and holds promise for therapeutic applications in regenerative medicine. Its ability to potently and specifically activate MEF2-dependent gene expression provides a powerful means to direct cell fate. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers seeking to explore the multifaceted activities of this compound. Further investigation into the interplay between the MEF2 pathway and other signaling networks modulated by this compound will undoubtedly unveil new avenues for therapeutic intervention in a range of degenerative diseases.

The Influence of ISX-9 on Neural Stem Cell Fate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-9 (ISX-9) is a small molecule that has emerged as a potent modulator of neural stem cell (NSC) fate, primarily promoting neuronal differentiation.[1][2][3][4] Its ability to drive neurogenesis both in vitro and in vivo has positioned it as a valuable tool for research in neural regeneration, disease modeling, and as a potential therapeutic agent for neurological disorders characterized by neuronal loss.[5][6][7][8] This technical guide provides an in-depth overview of the effects of this compound on neural stem cells, including its mechanism of action, quantitative effects on cell fate, detailed experimental protocols, and key signaling pathways involved.

Mechanism of Action

This compound orchestrates a multi-faceted signaling cascade to promote neuronal differentiation. The primary mechanism involves the activation of calcium (Ca2+) influx through voltage-gated calcium channels and NMDA receptors.[1] This influx of intracellular calcium triggers a downstream signaling pathway dependent on the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[2][5][6] Specifically, the increased calcium levels lead to the activation of CaMK, which in turn phosphorylates and promotes the nuclear export of histone deacetylase 5 (HDAC5). The removal of this transcriptional repressor allows MEF2 to activate the expression of proneuronal genes, most notably NeuroD1, a key transcription factor in neuronal differentiation.[1][7][9][10]

More recently, this compound has also been identified as an activator of the Wnt/β-catenin signaling pathway.[3][11] It has been shown to target Axin1, potentiating its interaction with LRP6 and leading to the stabilization of β-catenin and the subsequent activation of Wnt target genes.[11] This dual action on both calcium- and Wnt-dependent pathways likely contributes to its robust pro-neurogenic effects.

Quantitative Effects of this compound on Neural Stem Cell Fate

The following tables summarize the quantitative data from various studies on the effects of this compound on neural stem cells and related progenitor populations.

Table 1: In Vitro Effects of this compound on Neural Stem/Progenitor Cells

| Cell Type | Species | This compound Concentration | Treatment Duration | Effect | Quantitative Data | Reference |

| Neural Stem/Progenitor Cells (NSPCs) | Rat | 6.25, 12.5, 25, 50 µM | 48 hours | Proliferation/Survival | Slight increase in cell number | [4][12][13] |

| Neural Stem/Progenitor Cells (NSPCs) | Rat | 6.25, 12.5, 25, 50 µM | 5 days | Neuronal Differentiation | Increased expression of Neurofilament and NeuN | [4][12][14] |

| Hippocampal Neural Stem/Progenitor Cells (HCN) | Rat | Not specified | Not specified | Neuronal Differentiation | Induces neuronal differentiation | [2][9][10] |

| Whole Brain Neural Progenitor Cells | Mouse | Not specified | Not specified | Neuronal Differentiation | Induces neuronal differentiation | [2][9][10] |

| Subventricular Zone (SVZ) Progenitors | Mouse | Not specified | Not specified | Neuronal Differentiation | Induces neuronal differentiation | [2][9][10] |

| P19 Embryonic Carcinoma Cells | Not specified | Not specified | Not specified | Neuronal Differentiation | Induces neuronal differentiation | [2] |

| Long-term self-renewing neuroepithelial stem (lt-NES) cells | Human | Not specified | 4 days | Sensory Neuron Differentiation | Up to 25-30% of cells positive for Brn3a/Tuj1 | [15] |

| Long-term self-renewing neuroepithelial stem (lt-NES) cells | Human | Not specified | 4 days | Gene Expression | Significant increase in GATA3, Brn3a, and peripherin mRNA | [15] |

| Long-term self-renewing neuroepithelial stem (lt-NES) cells | Human | Not specified | 4 days | Gene Expression | Reduced expression of NeuroD1 mRNA | [15] |

Table 2: In Vivo Effects of this compound on Neurogenesis

| Animal Model | This compound Dosage | Administration Route | Treatment Duration | Effect | Quantitative Data | Reference |

| Mice | 20 mg/kg | Intraperitoneal (i.p.) | 12 days | Hippocampal Neurogenesis | Enhances proliferation and differentiation of SGZ neuroblasts | [1][5] |

| Mice | 20 mg/kg | i.p. | 12 days | Neuronal Morphology | Increases dendritic arborization of adult-generated dentate gyrus neurons | [5] |

| Mice | 20 mg/kg | i.p. | 12 days | Spatial Memory | Enhances spatial memory in the Morris water maze test | [1][5] |

| Adult Rats | 20 mg/kg | i.p. | 7 days | Hippocampal Cell Proliferation | Increases Ki-67 positive cells (F(1, 24) = 5.57, p < 0.05) | [7][16] |

| Adult Rats (with mild chronic unpredictable stress) | Not specified | Not specified | 14 days | Hippocampal Cell Proliferation & Neuronal Commitment | Increases BrdU positive cells (F(1, 23) = 23.91, p < 0.01), Ki-67 positive cells (F(1, 21) = 27.53, p < 0.01), and NeuroD positive cells (F(1, 20) = 20.16, p < 0.01) | [7] |

Experimental Protocols

Protocol 1: In Vitro Neuronal Differentiation of Neural Stem/Progenitor Cells (NSPCs)

This protocol is a synthesis of methodologies described in the literature for inducing neuronal differentiation from cultured NSPCs using this compound.[4][12][13]

1. NSPC Culture:

- Culture primary NSPCs in appropriate proliferation medium. A common formulation includes Neurobasal medium supplemented with B27, N2, glutamine, penicillin/streptomycin, and growth factors such as EGF and FGF-2 (e.g., 20 ng/mL each).

- Maintain cells on a substrate that promotes adherence and proliferation, such as plates coated with poly-L-ornithine and laminin.

- Incubate at 37°C in a humidified atmosphere with 5% CO2.

2. This compound Stock Solution Preparation:

- Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).[9][10]

- Store the stock solution at -20°C or -80°C for long-term storage.[1]

3. Differentiation Induction:

- Plate NSPCs at a desired density for differentiation.

- To initiate differentiation, withdraw the proliferation medium and replace it with a differentiation medium. This typically involves the removal of growth factors (EGF and FGF-2).

- Add this compound to the differentiation medium at the desired final concentration (typically in the range of 6.25 to 50 µM).[4][12][13] Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.

- Culture the cells for the desired differentiation period (e.g., 5-7 days), replacing the medium with fresh this compound-containing differentiation medium every 2-3 days.

4. Analysis of Neuronal Differentiation:

- Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and block with a suitable blocking solution (e.g., bovine serum albumin or normal goat serum). Incubate with primary antibodies against neuronal markers such as β-III tubulin (Tuj1), NeuN, or Neurofilament. Follow with fluorescently labeled secondary antibodies and visualize using fluorescence microscopy.

- Western Blotting: Lyse the cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against neuronal markers.

- Quantitative PCR (qPCR): Extract RNA, reverse transcribe to cDNA, and perform qPCR using primers for proneuronal genes like NeuroD1, Tubb3, and NeuN.

Protocol 2: In Vivo Administration of this compound for Promoting Neurogenesis

This protocol is based on studies investigating the effects of this compound on adult neurogenesis in rodent models.[1][5][7][16]

1. Animal Models:

- Adult mice or rats are commonly used.

2. This compound Formulation for Injection:

- For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle solution. A common formulation involves dissolving this compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).[17]

3. Administration:

- Administer this compound via i.p. injection at a dosage of, for example, 20 mg/kg body weight.[1][5][7][16]

- The treatment duration can vary depending on the experimental goals, with studies reporting durations from 7 to 12 days.[1][5][7][16]

4. Analysis of Neurogenesis:

- Immunohistochemistry: Perfuse the animals with 4% paraformaldehyde, dissect the brains, and process for cryosectioning or paraffin (B1166041) embedding. Perform immunohistochemistry on brain sections using antibodies against markers of cell proliferation (e.g., Ki-67, BrdU) and immature and mature neurons (e.g., Doublecortin (DCX), NeuN).

- Behavioral Testing: Assess cognitive functions, such as spatial learning and memory, using tests like the Morris water maze.[1][5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound promotes neuronal differentiation via two key signaling pathways.

Experimental Workflow

Caption: Representative experimental workflows for this compound studies.

Conclusion

This compound is a powerful small molecule for directing the fate of neural stem cells towards a neuronal lineage. Its well-characterized mechanism of action, involving both calcium- and Wnt-dependent signaling, provides a solid foundation for its application in neuroscience research. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for scientists and researchers seeking to utilize this compound in their studies of neurogenesis and for those in drug development exploring its therapeutic potential. Further research into the long-term effects and safety profile of this compound will be crucial for its translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]

- 5. Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ISX 9 | Neural Stem Cells | Tocris Bioscience [tocris.com]

- 10. rndsystems.com [rndsystems.com]

- 11. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Induction of sensory neurons from neuroepithelial stem cells by the ISX9 small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. academic.oup.com [academic.oup.com]

ISX-9 and Wnt/β-catenin Signaling Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoxazole-9 (ISX-9) is a synthetic small molecule initially identified for its potent ability to induce neurogenesis.[1][2][3][4] Subsequent research has revealed its broader capabilities in promoting the differentiation of various progenitor cells, including those in cardiac and pancreatic lineages.[1][3] A significant body of evidence now points to the activation of the canonical Wnt/β-catenin signaling pathway as a key mechanism underpinning many of this compound's biological effects.[1][5] This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its interaction with the Wnt/β-catenin pathway. It consolidates quantitative data, details relevant experimental protocols, and visualizes the core signaling and experimental workflows to support advanced research and development.

The Canonical Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a highly conserved signaling cascade crucial for embryonic development, stem cell maintenance, and adult tissue homeostasis.[6][7] Its dysregulation is implicated in numerous diseases, including cancer. The pathway's state is primarily determined by the cytoplasmic stability of the transcriptional co-activator β-catenin.

-

"Off-State" (Absence of Wnt): In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin. This targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low and Wnt target genes inactive.

-

"On-State" (Presence of Wnt): When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane. This inhibits GSK3β's activity, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[8] Accumulated β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[9]

This compound's Mechanism of Wnt/β-catenin Activation

This compound functions as a novel agonist of the Wnt/β-catenin pathway by directly targeting a core component of the destruction complex.[1] Unlike Wnt ligands, which initiate the cascade from the cell surface, this compound acts intracellularly to stabilize β-catenin.

The key mechanism involves:

-

Direct Binding to Axin1: this compound covalently binds to the N-terminal region of Axin1, a scaffold protein central to the destruction complex.[1][5]

-

Potentiation of LRP6-Axin1 Interaction: This binding event enhances the association between the Wnt co-receptor LRP6 and Axin1.[1]

-

Destruction Complex Inhibition: The strengthened LRP6-Axin1 interaction effectively sequesters Axin1, disrupting the destruction complex's ability to phosphorylate β-catenin.

-

β-catenin Stabilization: Consequently, β-catenin is stabilized, accumulates in the cytoplasm, and translocates to the nucleus to activate target gene expression, mimicking the canonical Wnt "on-state."[1][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in various experimental contexts, compiled from peer-reviewed literature.

Table 1: In Vitro Concentrations and Applications

| Application | Cell/Tissue Type | Concentration Range | Outcome | Reference(s) |

| Neuronal Differentiation | Adult Rat Hippocampal Stem Cells | 2.5 - 20 µM | Dose-dependently triggers neurogenesis and blocks gliogenesis. | [10][11] |

| Progenitor Cell Viability | NSPCs, OPCs, EPCs | 6.25 - 50 µM | Increased NSPC number; cytotoxic to OPCs; inhibited EPC tube formation. | [12][13] |

| Cardiac Progenitor Induction | Human iPSCs (hiPSCs) | 20 µM | Induced generation of cardiac progenitor cells. | [10] |

| Endocrine Progenitor Fate | Mouse Intestinal Organoids | Not specified | Increased expression of EEC differentiation-associated transcription factors. | [14] |

Table 2: In Vivo Dosage and Effects

| Animal Model | Administration | Dosage | Duration | Outcome | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Mice | Intraperitoneal (i.p.) | 20 mg/kg | 7 days | Increased hippocampal cell proliferation. |[2] | | Mice | Intraperitoneal (i.p.) | 20 mg/kg | 12 days | Improved hippocampal function and spatial memory. |[10][11] | | C57BL/6J Mice | Topical Application | Not specified | Promoted hair regrowth and hair follicle transition from telogen to anagen. |[1] |

Key Experimental Protocols

This section details the methodologies for essential experiments used to validate this compound's effect on Wnt/β-catenin signaling.

Wnt/β-catenin Reporter Assay (SuperTOPFlash)

-

Principle: This is a luciferase-based reporter assay used to quantify TCF/LEF-mediated transcriptional activity. The SuperTOPFlash plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving firefly luciferase expression. Activation of the pathway leads to an increase in luciferase activity. A SuperFOPFlash plasmid with mutated TCF/LEF sites is used as a negative control.[1][5][15]

-

Methodology:

-

Transfection: Co-transfect target cells (e.g., HEK293T) with the SuperTOPFlash (or SuperFOPFlash) plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control.

-

Lysis: After the desired incubation period (e.g., 24-48 hours), lyse the cells using a suitable lysis buffer.

-

Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold-change in normalized activity relative to the vehicle control indicates the level of Wnt/β-catenin pathway activation.

-

Co-Immunoprecipitation (Co-IP)

-

Principle: Co-IP is used to demonstrate the physical interaction between proteins in a complex. To validate this compound's mechanism, Co-IP can show an enhanced interaction between LRP6 and Axin1.[1][5]

-

Methodology:

-

Cell Treatment & Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to remove non-specifically binding proteins.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the target proteins (e.g., anti-Axin1).

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (e.g., anti-LRP6) to confirm its presence in the complex.

-

Western Blotting for β-catenin Stabilization

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins in a sample. It is essential for demonstrating the accumulation of β-catenin following this compound treatment.[1][15]

-

Methodology:

-

Sample Preparation: Treat cells with this compound for various time points or at different concentrations. Prepare whole-cell lysates using RIPA buffer or a similar lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin (total or active, dephosphorylated form). Also, probe for a loading control (e.g., GAPDH, β-actin).[15][16]

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the relative increase in protein levels.

-

Broader Signaling Context and Conclusion

While activation of Wnt/β-catenin signaling is a primary mechanism, this compound's effects are also mediated through other pathways. Notably, it can induce intracellular Ca²⁺ influx, which activates CaMK and leads to the nuclear export of HDAC5.[2][12][14] This de-represses the Myocyte-enhancer factor 2 (MEF2) family of transcription factors, which are critical for its pro-neurogenic effects.[2][4] The interplay between the Wnt/β-catenin and Ca²⁺/MEF2 pathways likely contributes to the context-dependent outcomes of this compound treatment across different cell types.[3][13]

References

- 1. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Cross-regulation between SOX9 and the canonical Wnt signalling pathway in stem cells [frontiersin.org]

- 7. Mechanistic insights into Wnt–β-catenin pathway activation and signal transduction | Semantic Scholar [semanticscholar.org]

- 8. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mesoscale.com [mesoscale.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]

- 13. selleckchem.com [selleckchem.com]

- 14. This compound manipulates endocrine progenitor fate revealing conserved intestinal lineages in mouse and human organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 16. novusbio.com [novusbio.com]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of ISX-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole-9 (ISX-9) is a small molecule of significant interest in neuroscience and regenerative medicine due to its capacity to induce neuronal differentiation and promote neurogenesis. It has been identified as an activator of the Wnt/β-catenin signaling pathway and acts through myocyte-enhancer factor 2 (MEF2)-dependent gene expression. While the pharmacological effects of this compound have been explored in several in vivo studies, a comprehensive public-domain characterization of its pharmacokinetic profile and absolute bioavailability remains elusive. This technical guide synthesizes the currently available information on the in vivo administration of this compound, its known mechanisms of action, and provides hypothetical experimental protocols for future pharmacokinetic studies, acknowledging the present data gap in this area.

Introduction

Isoxazole-9 (this compound) is a synthetic compound that has demonstrated potent activity in promoting the differentiation of adult neural stem and progenitor cells.[1][2] Its ability to cross the blood-brain barrier and stimulate neurogenesis in the hippocampus in murine models has positioned it as a promising candidate for therapeutic strategies targeting neurodegenerative disorders and brain injury.[1] Understanding the pharmacokinetic properties of this compound is crucial for the design of effective dosing regimens and the translation of preclinical findings to clinical applications. This document aims to provide a detailed overview of the known aspects of this compound's in vivo behavior and to outline the necessary experimental frameworks for a thorough pharmacokinetic evaluation.

In Vivo Administration

Preclinical studies have consistently utilized a specific dosing and administration route for this compound in rodent models.

Table 1: In Vivo Administration Parameters of this compound

| Parameter | Value | Species | Reference(s) |

| Dosage | 20 mg/kg | Mouse, Rat | [1][3][4] |

| Administration Route | Intraperitoneal (i.p.) | Mouse, Rat | [1][3] |

Vehicle Formulations

The solubility of this compound necessitates the use of specific vehicle formulations for in vivo administration. Several formulations have been reported and are detailed below.

Table 2: Vehicle Formulations for Intraperitoneal Injection of this compound

| Formulation Composition | Notes | Reference(s) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Recommended to prepare fresh. | [5] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Results in a suspended solution. | [6] |

| 30% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water | Used for daily injections over several days. | [3] |

| DMSO, PEG300, and ddH2O | A clarified DMSO stock solution is mixed with PEG300 and then ddH2O. To be used immediately. | [1] |

Pharmacokinetics and Bioavailability: Current Knowledge Gaps

Despite the documented in vivo efficacy of this compound, there is a significant lack of publicly available data regarding its pharmacokinetic parameters. Key metrics such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and absolute bioavailability have not been reported in the reviewed literature. This absence of data represents a critical gap in the comprehensive understanding of this compound's disposition in the body.

Proposed Experimental Protocols for Pharmacokinetic Characterization

To address the existing knowledge gaps, the following experimental protocols are proposed. These are based on standard methodologies in preclinical drug development.

Pharmacokinetic Study Design

A study to determine the pharmacokinetic profile of this compound following intraperitoneal administration could be designed as follows:

Caption: Workflow for a pharmacokinetic study of this compound.

Bioavailability Study Design

To determine the absolute bioavailability of this compound, a parallel study involving intravenous (i.v.) administration is required.

Caption: Logic for determining the absolute bioavailability of this compound.

Mechanism of Action: Signaling Pathways

This compound is known to modulate several key signaling pathways to exert its pro-neurogenic effects.

Wnt/β-catenin Pathway Activation

Recent studies have identified this compound as an agonist of the Wnt/β-catenin signaling pathway. It is proposed to target Axin1, leading to the stabilization of β-catenin and the subsequent upregulation of Wnt target genes.[7]

Caption: this compound activation of the Wnt/β-catenin pathway.

Calcium-MEF2 Signaling Cascade

This compound activates calcium influx, which in turn influences the activity of myocyte-enhancer factor 2 (MEF2), a key transcription factor in neurogenesis.[2]

Caption: this compound mediated Calcium-MEF2 signaling.

Conclusion

This compound holds considerable promise as a therapeutic agent for neurological conditions. However, the advancement of this compound into further stages of drug development is contingent upon a thorough understanding of its pharmacokinetic properties. The current literature provides a solid foundation for its in vivo application in preclinical models but highlights a critical need for detailed pharmacokinetic and bioavailability studies. The experimental protocols and mechanistic diagrams presented in this guide are intended to serve as a resource for researchers to design and execute studies that will elucidate the complete pharmacokinetic profile of this compound, thereby facilitating its journey from a promising research molecule to a potential therapeutic.

References

- 1. selleckchem.com [selleckchem.com]

- 2. stemcell.com [stemcell.com]

- 3. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole-9 reduces enhanced fear responses and retrieval in ethanol-dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Calcium Channel | Wnt/beta-catenin | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

ISX-9 role in activating calcium influx

An In-depth Technical Guide on the Role of ISX-9 in Activating Calcium Influx

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole-9 (this compound) is a small molecule compound recognized for its potent ability to induce neurogenesis by promoting the differentiation of neural stem and progenitor cells. A primary mechanism underpinning its neurogenic activity is the activation of intracellular calcium (Ca²⁺) influx. This technical guide provides a comprehensive overview of the signaling pathways initiated by this compound-mediated Ca²⁺ influx, detailed experimental protocols for investigating these effects, and a summary of relevant quantitative data. The information is intended to support researchers and professionals in neuroscience and drug development in their exploration of this compound and similar neurogenic compounds.

Core Mechanism: this compound and Calcium-Dependent Signaling

This compound's role as a neurogenic agent is critically linked to its ability to trigger an increase in intracellular Ca²⁺ concentrations.[1] This process is not passive but involves the activation of specific ion channels on the cell membrane. Research indicates that this compound activates Ca²⁺ influx through both voltage-gated L-type calcium channels and N-methyl-D-aspartate (NMDA) receptors.[2][3]

The resulting elevation in cytoplasmic Ca²⁺ acts as a crucial second messenger, initiating a downstream signaling cascade that ultimately leads to the expression of key neurogenic transcription factors, most notably Neurogenic Differentiation 1 (NeuroD1).[1] The pathway involves the activation of calcium/calmodulin-dependent protein kinase (CaMK), which in turn phosphorylates and causes the nuclear export of histone deacetylase 5 (HDAC5).[4] This de-represses the Myocyte Enhancer Factor 2 (MEF2) transcription factor, allowing it to activate the transcription of its target genes, including NeuroD1, thereby promoting neuronal differentiation.[4][5][6]

While the Ca²⁺-MEF2-NeuroD1 axis is a primary pathway, this compound also engages other signaling networks, such as the Wnt/β-catenin and NGFR-ERK-TAU-β-Catenin pathways, which contribute to its broader biological effects in different cell types.[2][4][7][8][9]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound.

Table 1: Effective Concentrations of this compound in Cellular Assays

| Cell Type | Assay | Concentration | Effect | Reference |

| Rat HCN Cells | Ca²⁺ Influx (Fura-2 Imaging) | 5 µM | Induction of L-type calcium channel/NMDA receptor-mediated Ca²⁺ influx | [2] |

| Rat HCN Cells | NeuroD Gene Expression (RT-PCR) | 50 µM | Induction of NMDA receptor-mediated NeuroD gene expression | [2] |

| Neural Stem/Progenitor Cells (NSPCs) | Proliferation/Survival | 6.25 - 50 µM | Increased cell number and promoted differentiation | [2] |

| Bone Marrow MSCs | KGF Expression | 0 - 10 µM | Significantly increased KGF protein levels | [9] |

Table 2: In Vivo Administration and Effects

| Animal Model | Administration | Dosage | Duration | Effect | Reference |

| Mice | Intraperitoneal (i.p.) | 20 mg/kg | 12 days | Enhanced hippocampal neurogenesis and improved spatial memory | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the role of this compound in activating calcium influx and promoting neurogenesis.

Protocol 1: Measurement of Intracellular Calcium Influx using Fura-2 AM

This protocol is adapted for a 96-well plate format using a fluorescence plate reader, suitable for high-throughput screening.[10]

Objective: To quantify changes in intracellular Ca²⁺ concentration in response to this compound treatment.

Materials:

-

Neural progenitor cells (e.g., rat HCN cells)

-

Clear-bottom, black 96-well culture plates

-

Cell culture medium (e.g., DMEM/F12)

-

HEPES-buffered saline (HBS)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

This compound stock solution (in DMSO)

-

Ionomycin (for positive control/max fluorescence)

-

EGTA (for chelating Ca²⁺/min fluorescence)

-

Fluorescence plate reader with dual excitation (340/380 nm) and emission (510 nm) capabilities

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density to achieve 80-90% confluency on the day of the experiment (e.g., 3.0 x 10⁴ cells/well). Incubate for at least 16 hours.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS. Probenecid (1-2.5 mM) can be included.

-

Remove culture medium from wells and wash once with 200 µL of HBS.

-

Add 100 µL of the loading buffer to each well.

-

Incubate the plate in the dark at 37°C for 30-60 minutes.

-

-

Washing: Discard the loading buffer and wash the cells twice with HBS to remove extracellular dye. Add 100 µL of HBS to each well for the assay.

-

Measurement:

-

Place the plate in the fluorescence plate reader, pre-warmed to 37°C.

-

Measure the baseline fluorescence ratio by recording emission at 510 nm while alternating excitation between 340 nm and 380 nm for several cycles (e.g., 1-2 minutes).

-

Add this compound to the desired final concentration using the reader's injector system or by manual pipetting.

-

Immediately continue recording the 340/380 nm excitation ratio for a defined period (e.g., 5-10 minutes) to capture the Ca²⁺ influx.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.

-

Normalize the data to the baseline ratio established before compound addition.

-

The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

-

Experimental Workflow: Calcium Influx Assay

Protocol 2: Neurite Outgrowth Assay

This protocol describes a method to assess the morphological changes indicative of neuronal differentiation following this compound treatment.[11][12][13][14]

Objective: To quantify the effect of this compound on neurite formation and elongation in a neuronal cell model.

Materials:

-

Differentiable cell line (e.g., PC12, NS-1) or primary neural progenitors

-

Culture plates or slides (collagen-coated for better adherence)

-

This compound stock solution (in DMSO)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-βIII-tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI or Hoechst)

-

High-content imaging system or fluorescence microscope

-

Image analysis software (e.g., ImageJ with NeuronJ plugin, MetaXpress)

Procedure:

-

Cell Plating: Plate cells at a low density on collagen-coated plates or slides to allow for clear visualization of individual cells and their processes.

-

Treatment: After allowing cells to adhere, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle-only (DMSO) control.

-

Incubation: Culture the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).

-

Fixation and Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary antibody (e.g., anti-βIII-tubulin) diluted in blocking solution overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI) for 1-2 hours at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging: Acquire images using a high-content imager or fluorescence microscope. Capture multiple fields per well to ensure representative data.

-

Image Analysis: Use automated image analysis software to quantify neuronal morphology.[12] Key parameters to measure include:

-

Total neurite length per cell

-

Number of neurites per cell

-

Number of branch points per neurite

-

Percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter)

-

Implications for Drug Development

This compound serves as a valuable chemical probe for understanding the mechanisms of adult neurogenesis.[5] Its ability to promote neuronal differentiation by modulating Ca²⁺ signaling highlights a promising strategy for developing therapeutics for neurodegenerative diseases or brain injury.[6]

Key considerations for drug development professionals include:

-

Target Specificity: While this compound effectively modulates L-type Ca²⁺ channels and NMDA receptors, understanding its off-target effects is crucial.[3]

-

Therapeutic Window: The concentration-dependent effects of this compound on different cell types (e.g., promoting differentiation in NSPCs while causing damage to oligodendrocyte precursor cells at high concentrations) necessitate careful dose-response studies.[2]

-

Bioavailability: this compound has been shown to cross the blood-brain barrier in mice, a critical property for any centrally acting therapeutic.[2]

By elucidating the calcium-dependent pathways activated by this compound, researchers can identify more specific and potent targets for the next generation of neuro-regenerative therapies.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. stemcell.com [stemcell.com]

- 6. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound Promotes KGF Secretion From MSCs to Alleviate ALI Through NGFR-ERK-TAU-β-Catenin Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]

- 13. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

ISX-9 as an Inducer of NeuroD1 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole-9 (ISX-9), a small molecule compound, has emerged as a significant tool in cellular differentiation research. Initially identified through a chemical screen for its ability to drive neuronal differentiation, this compound is a potent inducer of Neurogenic Differentiation 1 (NeuroD1) expression.[1] NeuroD1 is a basic helix-loop-helix (bHLH) transcription factor crucial for the development and maturation of various cell types, including neurons and pancreatic β-cells.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative effects on NeuroD1 expression, and detailed experimental protocols for its application. The information is curated for professionals in research and drug development seeking to leverage this compound for targeted cellular differentiation and therapeutic discovery.

Core Mechanism of Action: Upregulating NeuroD1

This compound promotes the expression of NeuroD1 through multiple signaling pathways, making it a versatile tool for inducing specific cell fates. The primary mechanisms identified involve calcium-dependent pathways and modulation of the Wnt/β-catenin signaling cascade.

Calcium-Activated Signaling Pathway

A predominant mechanism for this compound is the activation of a calcium-activated signaling pathway.[4] this compound induces an influx of extracellular calcium (Ca2+), which in turn activates downstream effectors.[1][5] This leads to the activation of the Myocyte-Enhancer Factor 2 (MEF2) transcription factor, a key regulator of neuronal differentiation, which subsequently promotes the expression of its target genes, including NeuroD1.[4][6] This pathway is central to this compound's ability to drive neurogenesis from adult neural stem cells.[4][6]

Wnt/β-catenin Pathway Activation

Recent studies have revealed that this compound also functions as an agonist of the Wnt/β-catenin pathway.[7] this compound has been shown to target Axin1, a key component of the β-catenin destruction complex. By binding to Axin1, this compound potentiates the interaction between LRP6 and Axin1, leading to the stabilization of β-catenin.[7] Stabilized β-catenin translocates to the nucleus, where it acts as a coactivator for transcription factors, upregulating the expression of Wnt target genes, which include factors involved in cell fate decisions and differentiation, ultimately contributing to increased NeuroD1 expression.[7][8]

References

- 1. ISX 9 | Neural Stem Cells | Tocris Bioscience [tocris.com]

- 2. NeuroD1 reprograms chromatin and transcription factor landscapes to induce the neuronal program | The EMBO Journal [link.springer.com]

- 3. NeuroD1 reprograms chromatin and transcription factor landscapes to induce the neuronal program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Effects of ISX-9 on Pancreatic β-Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoxazole-9 (ISX-9), a small molecule initially identified for its neurogenic properties, has emerged as a significant compound in pancreatic research. It demonstrates a potent ability to enhance pancreatic β-cell function, promote survival under stress conditions, and drive neuroendocrine differentiation.[1][2] this compound primarily acts by modulating intracellular calcium signaling to activate the Calcineurin (CN)/Nuclear Factor of Activated T-cells (NFAT) pathway, leading to the upregulation of crucial genes involved in β-cell identity and protection.[1][2] This guide provides a comprehensive overview of the molecular mechanisms, functional outcomes, and experimental protocols associated with this compound's effects on pancreatic β-cells, positioning it as a valuable tool for diabetes research and a potential therapeutic agent to improve β-cell mass and function.

Core Mechanism of Action: The CN/NFAT Signaling Axis

This compound's primary mechanism in pancreatic β-cells involves the potentiation of the calcium-dependent CN/NFAT signaling pathway. This small molecule induces calcium signaling, which in turn activates Calcineurin, a calcium-calmodulin-dependent protein phosphatase.[1] Activated Calcineurin dephosphorylates NFAT transcription factors, allowing their translocation from the cytoplasm to the nucleus.

Once in the nucleus, NFAT collaborates with other transcription factors, such as cAMP response element-binding protein (CREB) and the co-activator p300, to initiate the transcription of target genes.[1][2] A critical target of this pathway is Calbindin-D28K (D28K) , a calcium-binding protein known for its cytoprotective and calcium buffering capabilities.[1][2] By upregulating D28K, this compound enhances the cell's ability to manage calcium homeostasis and resist stress-induced apoptosis.[1]

Beyond the CN/NFAT pathway, this compound has also been shown to cause biphasic activation of the ERK1/2 pathway and increase histone acetyltransferase (HAT) activity, suggesting a broader impact on cellular transcription and signaling.[3]

Quantitative Effects of this compound on Pancreatic β-Cells

This compound treatment leads to significant and measurable changes in β-cell gene expression, protein levels, and overall function. The data below is a qualitative summary derived from multiple studies.

Table 1: Effects of this compound on Gene and Protein Expression

| Category | Target | Effect | Implication | Reference |

| Transcription Factors | NeuroD1 | Upregulated | Promotes β-cell differentiation and insulin (B600854) transcription. | [3][4] |

| Pax4 | Upregulated | Key factor in endocrine cell specification. | [5] | |